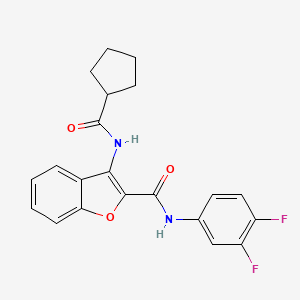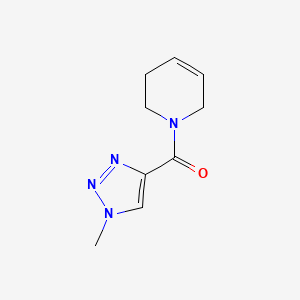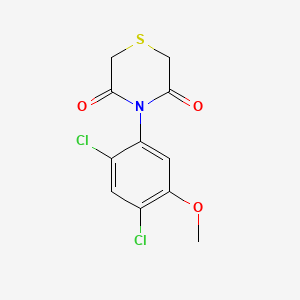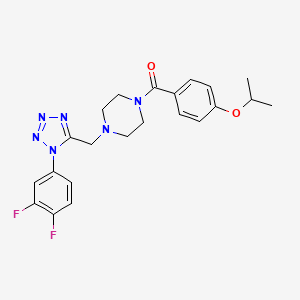![molecular formula C10H11FN2O2 B2471332 Methyl 2-[1-(4-fluorophenyl)ethylidene]-1-hydrazinecarboxylate CAS No. 112382-27-1](/img/structure/B2471332.png)
Methyl 2-[1-(4-fluorophenyl)ethylidene]-1-hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-[1-(4-fluorophenyl)ethylidene]-1-hydrazinecarboxylate” is a chemical compound with the molecular formula C10H11FN2O2 . It is also known by its IUPAC name, methyl (2E)-2- [1- (4-fluorophenyl)ethylidene]hydrazinecarboxylate .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a hydrazinecarboxylate group attached to a 4-fluorophenyl group via an ethylidene bridge . The compound has a molecular weight of 210.2 .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Microwave-Assisted Synthesis and Biological Activity : A study synthesized novel compounds related to Methyl 2-[1-(4-fluorophenyl)ethylidene]-1-hydrazinecarboxylate using microwave irradiation, focusing on antimicrobial, antimalarial, and anti-tuberculosis activity. Molecular docking studies complemented these findings, validating experimental results (Prajapati et al., 2019).
Structural and Synthetic Studies
- Synthetic and Structural Studies : Another study involved the preparation of ligands structurally related to this compound, highlighting their potential in inhibiting pathogenic microorganisms. This research also explored the structural aspects of these compounds (Fahmi & Singh, 1998).
Cytotoxicity and Antitumor Applications
- Evaluation of Cytotoxic Effect : A study conducted on derivatives of this compound type demonstrated significant cytotoxic activity against tumor cell lines. This suggests potential applications in cancer therapy (Flefel et al., 2015).
Fluorescent Probing and Imaging
- Fluorescent Probing in Biological and Water Samples : Research on a related compound showcased its utility as a ratiometric fluorescent probe for detecting hydrazine in biological and environmental water systems, demonstrating its potential in environmental monitoring and biological imaging (Zhu et al., 2019).
Crystal Structural Investigations
- Crystal and Molecular Structures : The study of new thiosemicarbazones, which are structurally akin to this compound, provided insights into their crystal and molecular structures, aiding the understanding of their chemical properties and potential applications (Anderson et al., 2016).
Propiedades
IUPAC Name |
methyl N-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c1-7(12-13-10(14)15-2)8-3-5-9(11)6-4-8/h3-6H,1-2H3,(H,13,14)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBPWBBOOGXDDW-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC)/C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2471250.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2471251.png)
![N-[3-[(2-Chlorophenyl)sulfamoyl]-4-methylphenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2471252.png)

![N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]-N-[(4-fluorophenyl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2471260.png)

![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-(trifluoromethylthio)phenyl)amino)formamide](/img/structure/B2471262.png)



![3,4-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2471267.png)


![Methyl 2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2471272.png)